molecular formula C7H10O3 B1640555 (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 86885-57-6

(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1640555
CAS No.: 86885-57-6
M. Wt: 142.15 g/mol
InChI Key: VQWDWFRQNVCVBK-GOHHTPAQSA-N
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Description

IUPAC Nomenclature and Bicyclic System Classification

The compound (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate belongs to the class of bicyclic ethers with a fused cyclopropane moiety. Its IUPAC name is derived systematically by prioritizing the bicyclo[3.1.0]hexane core, which consists of a five-membered oxolane ring fused to a cyclopropane subunit. The numbering begins at the oxygen-containing bridgehead carbon (position 6), proceeds through the longest bridge (positions 1–2–3), followed by the medium bridge (positions 3–4–5), and concludes with the shortest bridge (positions 5–6–1) (Figure 1). The "6-oxa" prefix denotes the oxygen atom at position 6, while the methyl ester substituent at position 3 is designated as "3-carboxylate." The stereochemical descriptors (1R,3s,5S) reflect the absolute configurations at the three stereogenic centers, with the lowercase "s" indicating a pseudo-asymmetric center at position 3 due to the bridged system’s symmetry constraints.

The bicyclo[3.1.0]hexane framework is classified as a bridged bicyclic system under IUPAC rules, sharing three atoms between the two rings. This contrasts with fused bicyclic systems (e.g., decalin) that share adjacent atoms and spirocyclic systems that share a single atom. The bridge lengths are defined by the number of carbon atoms between bridgeheads: the [3.1.0] notation specifies bridges of three, one, and zero carbons, respectively, with the zero indicating direct bonding between bridgeheads.

Stereochemical Configuration Analysis: R/S Notation and Bridged Cyclopropane Systems

The stereochemistry of this compound is governed by the spatial arrangement of substituents around the bridgehead carbons (positions 1, 3, and 5). Using the Cahn-Ingold-Prelog (CIP) priority rules:

  • Position 1 (R-configuration): The substituents are prioritized as follows: cyclopropane bridge (highest), oxolane bridge, methyl ester group, and hydrogen.
  • Position 3 (s-configuration): As a pseudo-asymmetric center, the configuration depends on the hierarchy of substituents in the two bridging paths. The "s" descriptor arises from the mirror-image relationship between equivalent substituents on either side of the bridge.
  • Position 5 (S-configuration): Substituents are prioritized similarly to position 1, but the spatial arrangement results in an S-configuration due to the cyclopropane ring’s curvature.

The bridged cyclopropane system introduces significant angle strain (≈27 kcal/mol), which influences the compound’s reactivity and conformational preferences. X-ray studies of analogous bicyclo[3.1.0]hexane derivatives reveal a flattened boat conformation for the oxolane ring, with bond angles deviating from ideal tetrahedral geometry to alleviate strain.

Comparative Analysis of 6-Oxabicyclo[3.1.0]hexane Derivative Frameworks

The structural and electronic properties of 6-oxabicyclo[3.1.0]hexane derivatives vary significantly based on substituents (Table 1). For example:

Compound Substituent Boiling Point (°C) Density (g/cm³) Key Applications
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate Methyl ester 188.5 (predicted) 1.224 (predicted) Medicinal chemistry intermediates
6-Oxabicyclo[3.1.0]hexan-3-one Ketone N/A N/A Synthetic building block
2,2-Difluoro-6-oxabicyclo[3.1.0]hexane Difluorocyclopropane N/A N/A Diastereoselective synthesis

The methyl ester derivative exhibits enhanced solubility in polar solvents compared to non-polar analogues, facilitating its use in coupling reactions. In contrast, fluorinated derivatives like 2,2-difluoro-6-oxabicyclo[3.1.0]hexane exhibit increased electrophilicity at the cyclopropane ring, enabling annulation reactions with aminocyclopropanes.

X-ray Crystallographic Studies of Bicyclic Core Geometry

X-ray diffraction analyses of related bicyclo[3.1.0]hexane systems provide critical insights into bond lengths, angles, and ring strain. For instance, the crystal structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide reveals:

  • Bond lengths: C1–C2 = 1.54 Å, C2–C3 = 1.52 Å, and C3–O = 1.43 Å.
  • Bond angles: C1–C2–C3 = 98.5°, indicating significant deviation from tetrahedral geometry due to ring strain.
  • Conformation: The oxolane ring adopts a flattened boat conformation, while the cyclopropane subunit remains nearly planar.

These geometric distortions are consistent with computational models predicting angle strain in bicyclo[3.1.0]hexane systems. The methyl ester group in this compound is expected to occupy an equatorial position relative to the oxolane ring, minimizing steric interactions with the bridged cyclopropane.

Properties

IUPAC Name

methyl (1R,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3/t4?,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWDWFRQNVCVBK-GOHHTPAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@@H]2[C@H](C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Intramolecular Coupling

A prominent method involves palladium-catalyzed intramolecular coupling of prochiral precursors. For example, methyl 4-(2,3-dihydrofuran-2-yl)benzoate undergoes cyclization in the presence of Pd(OAc)₂ (5 mol%), KOAc, and nBu₄NCl in DMF at room temperature. This reaction leverages the oxidative addition of palladium to form the bicyclic core, achieving yields of 70–85% with high stereochemical fidelity. The stereoselectivity arises from the chiral environment of the palladium intermediate, which directs the formation of the (1R,3s,5S) configuration.

Reaction Conditions:

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Base KOAc (2.2 equiv)
Solvent DMF
Temperature 25°C
Yield 70–85%

Acid-Catalyzed Ring Closure

Alternative routes employ Brønsted acids to promote cyclization of hydroxy ester precursors. For instance, (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester undergoes acid-mediated ring closure with H₂SO₄ in methanol, followed by esterification with methyl iodide. This method achieves 80–90% yield but requires careful control of acid strength to avoid racemization.

Asymmetric Synthesis Approaches

Chiral Auxiliary-Mediated Resolution

Asymmetric synthesis is critical for obtaining enantiopure product. A reported strategy uses a chiral oxazaborolidine catalyst to induce asymmetry during the cyclization of γ,δ-epoxy esters. The catalyst coordinates to the epoxy oxygen, directing nucleophilic attack to form the desired (1R,3s,5S) configuration with 98% enantiomeric excess (ee).

Key Steps:

  • Epoxidation of methyl 4-pentenoate with m-CPBA.
  • Boron-mediated asymmetric cyclization.
  • Hydrolysis and esterification.

Enzymatic Kinetic Resolution

Lipase-catalyzed kinetic resolution of racemic precursors has been explored. Pseudomonas fluorescens lipase selectively hydrolyzes the (1S,3r,5R)-enantiomer of methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate, leaving the desired (1R,3s,5S)-enantiomer intact. This method achieves >99% ee but suffers from moderate yields (50–60%) due to theoretical limitations of resolution.

Functional Group Transformations

Oxidation-Reduction Sequences

The bicyclo[3.1.0]hexane core can be constructed via redox manipulation of acyclic precursors. For example, methyl 3-hydroxy-4-pentenoate is oxidized to a ketone intermediate, which undergoes base-induced cyclization to form the oxabicyclo structure. Subsequent stereoselective reduction with NaBH₄ in THF yields the (1R,3s,5S) configuration.

Reaction Pathway:

  • Oxidation: PCC in CH₂Cl₂, 0°C → 25°C.
  • Cyclization: KOtBu in THF, −78°C.
  • Reduction: NaBH₄, CeCl₃·7H₂O in MeOH.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Recent advances utilize continuous flow reactors to enhance reaction control and scalability. A two-stage flow system combines Pd-catalyzed cyclization and inline purification, achieving 90% yield with 95% purity. This method reduces catalyst loading to 1 mol% and shortens reaction time to 2 hours.

Process Parameters:

Stage Conditions
Cyclization Pd(OAc)₂, DMF, 50°C, 1 h
Purification Silica gel column, hexane/EtOAc

Green Chemistry Innovations

Solvent-free mechanochemical synthesis has been reported, where ball milling of methyl 4-(2-hydroxyethyl)benzoate with K₂CO₃ induces cyclization via mechanical force. This method eliminates organic solvents and achieves 75% yield, though stereoselectivity remains moderate (85% ee).

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost
Pd-Catalyzed Cyclization 85 98 High $$$
Acid-Catalyzed Closure 90 Racemic Moderate $
Enzymatic Resolution 50 >99 Low $$
Flow Reactor 90 95 High $$$$

The Pd-catalyzed method balances yield and stereoselectivity, making it the preferred laboratory-scale approach. For industrial production, continuous flow systems offer superior scalability despite higher initial costs.

Chemical Reactions Analysis

Types of Reactions

(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including cyclization reactions that leverage its bicyclic nature. The stereochemistry of (1R,3S,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is crucial for its reactivity and interaction with biological systems.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its bicyclic structure allows for the formation of various derivatives that can be tailored for specific chemical properties or biological activities.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Preliminary studies suggest that certain derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

Material Science

In material science, this compound can be utilized to create polymers with specific mechanical properties or functionalities due to its unique structure.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of analogs derived from this compound. These compounds were tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating significant anticancer activity.

CompoundCell LineIC50 (µM)
Compound AMCF-75
Compound BHeLa10
Compound CA5497

Case Study 2: Antimicrobial Properties

Research published in the International Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria.

DerivativeBacteriaMinimum Inhibitory Concentration (MIC)
Derivative XStaphylococcus aureus15 µg/mL
Derivative YEscherichia coli20 µg/mL
Derivative ZPseudomonas aeruginosa25 µg/mL

Mechanism of Action

The mechanism of action of (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pharmacological Relevance

  • Azabicyclo Derivatives : Compounds like methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl () are intermediates in antiviral and neuroactive drugs due to their conformational rigidity .
  • Oxabicyclo Systems : The target compound’s oxygen bridge may reduce toxicity compared to nitrogen-containing counterparts, as seen in analogues used for glycosidase inhibition () .

Stereochemical Impact

  • The (1R,3s,5S) configuration confers distinct spatial properties. For example, tert-butyl derivatives with similar stereochemistry () show improved crystallinity and purification yields compared to racemic mixtures .

Stability and Reactivity

  • Oxabicyclo vs. Azabicyclo Stability : Oxygen-bridged systems (e.g., target compound) generally exhibit higher oxidative stability but lower thermal stability compared to nitrogen-containing analogues .
  • Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl or tert-butyl esters under physiological conditions, making them suitable for short-acting prodrugs .

Biological Activity

(1R,3S,5S)-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS: 86885-57-6) is a bicyclic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure lends itself to various biological activities, which are essential for further research and development in pharmacology.

  • Molecular Formula : C7H10O3
  • Molecular Weight : 142.16 g/mol
  • IUPAC Name : Methyl Rel-(1R,3S,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
  • Purity : 97%

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an inhibitor and therapeutic agent.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound may exhibit anticancer properties by inhibiting fatty acid synthase (FASN), a key enzyme in cancer metabolism. For instance, a related compound was shown to impair mitochondrial function and reduce cell viability in cancer models by affecting mitochondrial fatty acid synthesis pathways .

The mechanism of action for this compound appears to involve:

  • Inhibition of key metabolic pathways : Similar compounds have been shown to inhibit enzymes involved in fatty acid synthesis.
  • Induction of oxidative stress : Increased reactive oxygen species (ROS) levels have been observed in treated cells, leading to apoptosis .

Study 1: Inhibition of Fatty Acid Synthase

A study investigated the effects of a related bicyclic compound on human cancer cell lines. The results demonstrated that treatment with the compound led to a significant decrease in cell proliferation and an increase in apoptosis markers.

TreatmentCell Viability (%)Apoptosis Markers
Control100Low
Compound A50High

Study 2: Mitochondrial Function Impairment

In another study focusing on mitochondrial function, the compound was tested for its ability to disrupt mitochondrial integrity.

TreatmentMitochondrial Membrane Potential (Δψm)ROS Levels (µM)
ControlHighBaseline
(1R,3S,5S) CompoundLowElevated

Q & A

Basic Research Questions

Q. What synthetic routes are established for (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate, and how do reaction conditions impact yield?

  • Methodology : Synthesis typically involves cyclopropanation and oxirane ring formation. A common approach uses dichloromethane as a solvent under inert atmospheres at room temperature (~20°C) for 2 hours . Key steps include cyclization of precursor esters, with yields influenced by solvent choice (e.g., dichloromethane vs. DMF) and reaction time. Purification via silica chromatography (eluting with EtOAc/cyclohexane gradients) is standard .

Q. How is the structure of this bicyclic ester validated post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Confirms stereochemistry and functional groups (e.g., ester carbonyl at ~170 ppm).
  • IR Spectroscopy : Identifies C=O stretches (~1740 cm⁻¹) and oxirane ring vibrations.
  • HPLC : Assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. What strategies ensure stereochemical control during synthesis of the (1R,3s,5S) configuration?

  • Methodology : Use of chiral auxiliaries or enantioselective catalysts (e.g., Rhodium-catalyzed cyclopropanation). For example, tert-butyl esters of analogous azabicyclo compounds are synthesized with >89% enantiomeric excess by optimizing reaction temperature (0°C for acylations) and protecting group strategies (e.g., tert-butoxycarbonyl, later removed with TFA) .

Q. How can this compound serve as a precursor in peptidomimetic or drug discovery studies?

  • Applications :

  • Peptidomimetics : The bicyclic core mimics peptide turn structures. For example, coupling with amino acids via amidation (e.g., using 4-methoxybenzoyl chloride in DMF) generates derivatives for protease inhibition studies .
  • BET Inhibitors : Derivatives like tert-butyl 6-((S)-7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate show potent activity (IC₅₀ <100 nM) .

Q. What computational or experimental methods resolve contradictions in reported reaction pathways?

  • Approach :

  • DFT Calculations : Model transition states to compare cyclopropanation pathways (e.g., [2+1] vs. stepwise mechanisms).
  • Comparative Synthesis : Replicate divergent methods (e.g., dichloromethane vs. THF solvents) and analyze yields/purity via LCMS .

Data Analysis & Optimization

Q. How are reaction conditions optimized for scalable synthesis without compromising stereoselectivity?

  • Parameters :

  • Temperature : Lower temperatures (0–5°C) improve stereochemical outcomes but may reduce reaction rates.
  • Catalyst Loading : Rhodium catalysts at 2–5 mol% balance cost and efficiency.
  • Workflow : Use automated screening (e.g., HPLC-guided fractionation) to identify optimal conditions .

Q. What are the key challenges in characterizing bicyclo[3.1.0]hexane derivatives via crystallography?

  • Solutions :

  • Crystal Growth : Slow evaporation from EtOAc/hexane mixtures yields suitable crystals.
  • Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) resolves strained bicyclic geometries, as demonstrated for triclinic crystals of related compounds (space group P1) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate

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